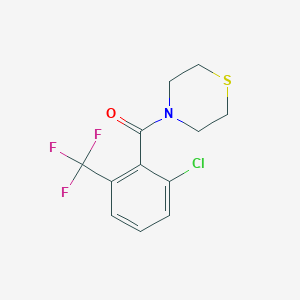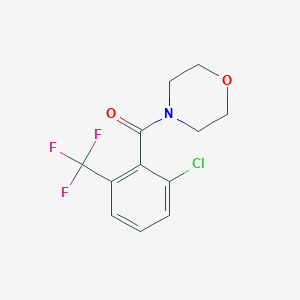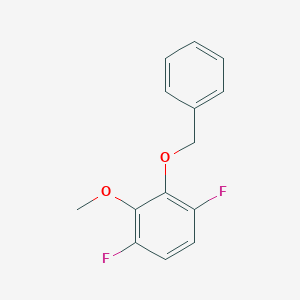
2-Bromo-4'-chloro-4-fluoro-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-4’-chloro-4-fluoro-1,1’-biphenyl is an organic compound with the molecular formula C12H7BrClF It is a biphenyl derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the biphenyl structure
作用機序
Target of Action
It is known that biphenyl compounds are often used in the synthesis of various bioactive compounds .
Mode of Action
Biphenyl compounds are known to participate in various chemical reactions, such as suzuki–miyaura coupling , which is a type of cross-coupling reaction used to form carbon-carbon bonds.
Biochemical Pathways
Biphenyl compounds are known to be involved in various biochemical processes, including metabolic pathways in the liver .
Result of Action
It is known that biphenyl compounds can have various biological activities, depending on their specific structures and functional groups .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4’-chloro-4-fluoro-1,1’-biphenyl typically involves the halogenation of biphenyl derivatives. One common method is the electrophilic aromatic substitution reaction, where biphenyl is treated with bromine, chlorine, and fluorine sources under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the halogenation process.
Industrial Production Methods: Industrial production of 2-Bromo-4’-chloro-4-fluoro-1,1’-biphenyl may involve large-scale halogenation processes using specialized equipment to ensure the efficient and safe handling of halogenating agents. The production process is optimized to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions: 2-Bromo-4’-chloro-4-fluoro-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions often involve the use of bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions. The reactions are carried out under inert atmosphere conditions with solvents like toluene or ethanol.
Major Products:
Substitution Reactions: Products include substituted biphenyl derivatives with various functional groups replacing the halogen atoms.
Coupling Reactions: Products are more complex biphenyl derivatives with extended aromatic systems.
科学的研究の応用
2-Bromo-4’-chloro-4-fluoro-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules for research and development.
Biology: The compound can be used in the study of halogenated biphenyls’ effects on biological systems.
Medicine: Research into its potential pharmacological properties and its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of advanced materials, including polymers and liquid crystals.
類似化合物との比較
1-Bromo-4-chloro-2-fluorobenzene: A related compound with a similar halogenation pattern but different substitution positions.
1-Bromo-4-fluorobenzene: Another similar compound with fewer halogen atoms.
Uniqueness: 2-Bromo-4’-chloro-4-fluoro-1,1’-biphenyl is unique due to the specific arrangement of halogen atoms on the biphenyl structure, which imparts distinct chemical and physical properties
特性
IUPAC Name |
2-bromo-1-(4-chlorophenyl)-4-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClF/c13-12-7-10(15)5-6-11(12)8-1-3-9(14)4-2-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKJBKYUQWCXSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)F)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClF |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-Iodo-6-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6293408.png)













